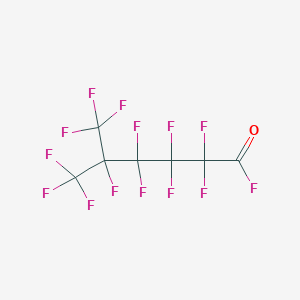
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride
Description
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Properties
CAS No. |
18017-31-7 |
|---|---|
Molecular Formula |
C7F14O |
Molecular Weight |
366.05 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)hexanoyl fluoride |
InChI |
InChI=1S/C7F14O/c8-1(22)2(9,10)4(12,13)5(14,15)3(11,6(16,17)18)7(19,20)21 |
InChI Key |
JQXGQDNUXYODIT-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F |
Other CAS No. |
18017-31-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride can be synthesized through the reaction of hexanoyl chloride with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of specialized equipment to handle the highly reactive and corrosive nature of hydrogen fluoride. The process may also include purification steps to remove any impurities and ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with unsaturated compounds, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an amine may yield a fluorinated amide, while reaction with an alcohol may produce a fluorinated ester .
Scientific Research Applications
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting diseases that involve fluorine-sensitive pathways.
Industry: It is used in the production of specialized materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The high electronegativity of fluorine can influence the reactivity and stability of the compound, making it a potent inhibitor of certain enzymes and a useful tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride: Another highly fluorinated compound with similar reactivity.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A fluorinated diol with different functional groups but similar fluorine content.
Uniqueness
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride is unique due to its specific arrangement of fluorine atoms and the presence of both a carbonyl and a fluoride group. This combination of features imparts distinct chemical properties that are not found in other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


